

Ophioglonol: A Technical Guide to its Discovery, Chemistry, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophioglonol is a naturally occurring homoflavonoid, a class of compounds characterized by a C16 skeleton, that has been isolated from ferns of the genus Ophioglossum. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of **Ophioglonol**. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its chemical and physical properties. While research into the specific biological activities of **Ophioglonol** is ongoing, this guide also explores the well-documented anti-inflammatory and anti-hepatitis B virus (HBV) activities of closely related homoflavonoids, providing a basis for future investigation into **Ophioglonol**'s therapeutic potential. The guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this novel compound.

Discovery and History

The discovery of **Ophioglonol** is intrinsically linked to the phytochemical investigation of the fern genus Ophioglossum, commonly known as adder's-tongue fern. This genus has a history of use in traditional medicine, particularly in treating inflammation and infections. The first definitive isolation and characterization of **Ophioglonol** was reported in 2005 by a team of researchers led by Yun-Lian Lin from the National Research Institute of Chinese Medicine in Taipei, Taiwan.



In their seminal paper published in the Journal of Natural Products, Lin and her colleagues detailed the isolation of six homoflavonoids, including **Ophioglonol**, from the whole plant of Ophioglossum petiolatum Hook.[1]. This was a significant finding as homoflavonoids are a relatively rare class of natural products. The structure of **Ophioglonol** was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry. This foundational work laid the groundwork for further investigation into the chemical diversity and potential biological activities of homoflavonoids from the Ophioglossum genus.

Chemical Properties and Structure

Ophioglonol is classified as a type I homoflavonoid, which is characterized by an additional carbon atom at the C-3 position of the C-ring of the flavonoid skeleton. Its chemical structure and properties are summarized in the table below.

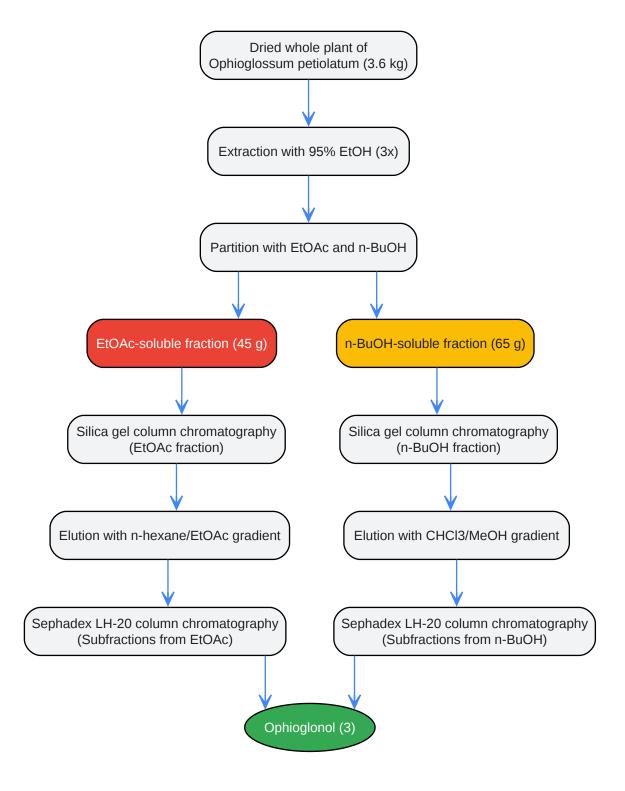
Property	Value	
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3- (hydroxymethyl)chromen-4-one	
Molecular Formula	C16H12O7	
Molecular Weight	316.26 g/mol	
Appearance	Yellow amorphous powder	
Solubility	Soluble in methanol and other polar organic solvents	
Key Structural Features	- Flavonoid core structure- Hydroxymethyl group at C-3- Hydroxyl groups at positions 5, 7, 3', and 4'	

Experimental Protocols Isolation of Ophioglonol from Ophioglossum petiolatum

The following protocol is based on the methodology described by Lin et al. (2005)[1].

Workflow for the Isolation of Ophioglonol





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Caption: Workflow for the isolation of **Ophioglonol** from Ophioglossum petiolatum.

Methodology:



- Plant Material and Extraction: Dried whole plants of Ophioglossum petiolatum (3.6 kg) were extracted three times with 95% ethanol (EtOH) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract was suspended in water and partitioned successively
 with ethyl acetate (EtOAc) and n-butanol (n-BuOH). This step separates compounds based
 on their polarity, with **Ophioglonol** partitioning into the EtOAc and n-BuOH fractions.
- Column Chromatography (EtOAc Fraction): The EtOAc-soluble fraction (45 g) was subjected
 to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc to yield
 several subfractions.
- Column Chromatography (n-BuOH Fraction): The n-BuOH-soluble fraction (65 g) was chromatographed on a silica gel column using a chloroform (CHCl₃) and methanol (MeOH) gradient.
- Purification: Ophioglonol was further purified from the relevant subfractions obtained from both the EtOAc and n-BuOH fractions by repeated column chromatography on Sephadex LH-20, eluting with methanol.

Structure Elucidation

The structure of **Ophioglonol** was determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.

Biological Activities and Mechanism of Action

While specific quantitative data on the biological activities of **Ophioglonol** are limited in the current scientific literature, studies on closely related homoflavonoids from the Ophioglossum genus provide strong indications of its potential therapeutic effects.



Anti-Hepatitis B Virus (HBV) Activity

In the initial 2005 study by Lin et al., two other isolated homoflavonoids, ophioglonin and quercetin 3-O-methyl ether, showed slight anti-HBV surface antigen (HBsAg) activity at a concentration of 25 μ M[1]. Another study on homoflavonoid glucosides from Ophioglossum pedunculosum also reported modest activity in blocking HBsAg secretion, with IC50 values of 238.0 and 70.5 μ M for two of the tested compounds[2]. Although **Ophioglonol** itself was not reported to have significant anti-HBV activity in these initial screens, its structural similarity to active compounds suggests that it or its derivatives could be of interest for further investigation.

Table of Anti-HBV Activity for Related Homoflavonoids

Compound	Source	Activity	Concentration /
Ophioglonin	Ophioglossum petiolatum	Slight inhibition of HBsAg secretion	25 μM[1]
Quercetin 3-O-methyl ether	Ophioglossum petiolatum	Slight inhibition of HBsAg secretion	25 μM[1]
Pedunculosumoside A	Ophioglossum pedunculosum	Inhibition of HBsAg secretion	238.0 μM[2]
Pedunculosumoside C	Ophioglossum pedunculosum	Inhibition of HBsAg secretion	70.5 μM[2]

Anti-Inflammatory Activity and Proposed Mechanism of Action

Extensive research on ophioglonin, a type II homoflavonoid from Ophioglossum vulgatum, has demonstrated significant anti-inflammatory properties. These studies provide a strong hypothetical framework for the mechanism of action of **Ophioglonol**, given their structural similarities. Ophioglonin has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- α) in lipopolysaccharide (LPS)-stimulated macrophages[3][4].



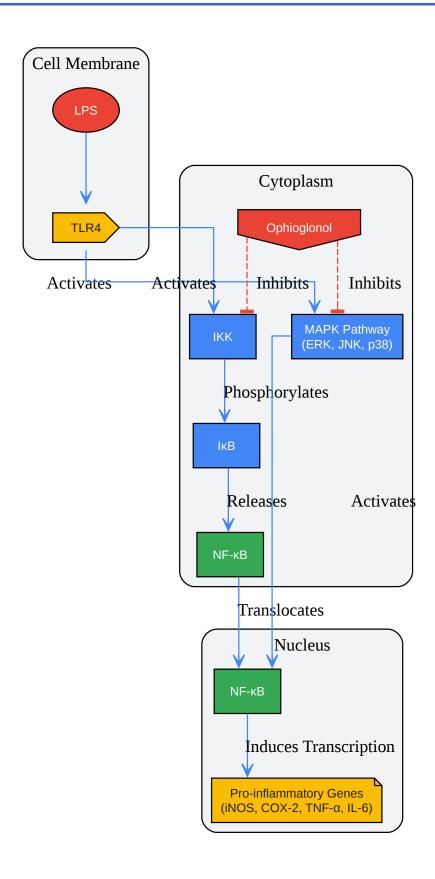




The anti-inflammatory effects of ophioglonin are mediated through the inactivation of the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3][4]. These are crucial pathways that regulate the inflammatory response.

Proposed Anti-Inflammatory Signaling Pathway of **Ophioglonol** (based on Ophioglonin data)





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Caption: Proposed mechanism of anti-inflammatory action of **Ophioglonol**.



This proposed mechanism suggests that **Ophioglonol** may exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-kB and MAPK pathways, thereby preventing the translocation of NF-kB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Future Directions

The discovery of **Ophioglonol** and other homoflavonoids from Ophioglossum species has opened up a new avenue for natural product research. However, further studies are required to fully elucidate the therapeutic potential of **Ophioglonol**. Future research should focus on:

- Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific anti-inflammatory, antiviral, and potentially anticancer activities of pure Ophioglonol, including the determination of IC₅₀ and EC₅₀ values.
- Mechanism of Action Studies: Investigating the precise molecular targets of **Ophioglonol** and confirming its effects on signaling pathways such as NF-kB and MAPK.
- Synthesis and Analogue Development: Developing synthetic routes to Ophioglonol and creating analogues to explore structure-activity relationships and potentially enhance its therapeutic properties.
- Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of **Ophioglonol** to assess its suitability as a drug candidate.

Conclusion

Ophioglonol is a fascinating and relatively rare natural product with a chemical structure that suggests significant potential for biological activity. While research on this specific compound is still in its early stages, the well-documented anti-inflammatory and antiviral properties of its close chemical relatives provide a strong rationale for its continued investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of **Ophioglonol**.



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